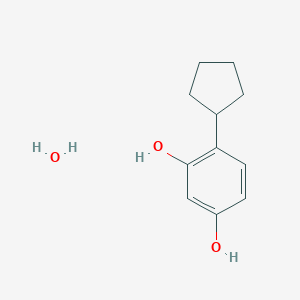

4-Cyclopentylresorcinol monohydrate

Description

Properties

CAS No. |

797750-52-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-cyclopentylbenzene-1,3-diol;hydrate |

InChI |

InChI=1S/C11H14O2.H2O/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8;/h5-8,12-13H,1-4H2;1H2 |

InChI Key |

WLWRASODMDBNFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)O)O.O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 4-Cyclopentylresorcinol monohydrate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Hydration Status | CAS Number | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₄O₂·H₂O (inferred) | 184.23 (calculated) | Cyclopentyl | Monohydrate | Not provided | Research/industrial use* |

| Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | Hexyl | Anhydrous | 136-77-6 | Quality testing (non-drug) |

| 5-Methylresorcinol monohydrate | C₇H₈O₂·H₂O | 142.15 | Methyl | Monohydrate | 6153-39-5 | Biochemical reagents, stains |

| Cyclophosphamide monohydrate | C₇H₁₅Cl₂N₂O₂P·H₂O | 279.10 (anhydrous base) | Phosphoramide | Monohydrate | Not in evidence | Antineoplastic drug |

| 4-Hydroxy-5-methyl-cyclopentene-1,3-dione monohydrate | C₆H₆O₃·H₂O | 144.13 | Cyclopentene dione | Monohydrate | 1696-34-0 | Unknown (industrial?) |

Key Observations :

- Substituent Effects: The cyclopentyl group in 4-Cyclopentylresorcinol provides intermediate lipophilicity compared to the hexyl group in Hexylresorcinol (more lipophilic) and the methyl group in 5-Methylresorcinol (less lipophilic).

- Hydration Stability: Cyclophosphamide monohydrate formulations require strict control of water content (5.8–7.8% w/w), as deviations can destabilize the compound . By contrast, 5-Methylresorcinol monohydrate is stable at ambient storage conditions, suggesting variability in hydrate stability across resorcinol derivatives .

Preparation Methods

Reaction Mechanism

The Friedel-Crafts mechanism proceeds via electrophilic aromatic substitution. Cyclopentanol undergoes protonation to form a cyclopentyl carbocation, which attacks the resorcinol aromatic ring at the para position due to the directing effects of the hydroxyl groups. The reaction is regioselective but produces positional isomers (e.g., 2-cyclopentylresorcinol) and di-alkylated byproducts (e.g., 4,6-dicyclopentylresorcinol).

Procedure

A representative protocol from U.S. Patent 7,338,979 involves:

-

Reactants : Resorcinol (44.0 g, 0.40 mol), cyclopentanol (44 mL, 0.49 mol), and 85% H₃PO₄ (55 mL, 0.80 mol).

-

Conditions : The mixture is heated to 95–120°C for 6–18 hours.

-

Workup : The crude product is diluted with toluene and water, followed by hot extraction and carbon treatment to remove impurities.

-

Yield : ~41 g (≥98% purity by HPLC) of 4-cyclopentylresorcinol monohydrate after crystallization.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 95–120°C | |

| Catalyst | H₃PO₄ (85%) | |

| Reaction Time | 6–18 hours | |

| Isomer Byproducts | 2-cyclopentyl (5–8%) | |

| Di-alkylated Byproducts | 4,6-dicyclopentyl (2–4%) |

Purification and Isolation of the Monohydrate

The anhydrous form of 4-cyclopentylresorcinol is an oil at room temperature, complicating isolation. Conversion to the monohydrate form is critical for obtaining a stable, crystalline product.

Solvent Extraction and Crystallization

-

Extraction : The reaction mixture is partitioned between toluene and water at 60°C. The aqueous phase removes unreacted resorcinol and acidic catalysts, while the organic phase retains the product.

-

Crystallization : Adding water to the toluene phase induces crystallization of the monohydrate. Cooling to 0–5°C maximizes yield.

Recrystallization for Polymorphic Control

The Form I polymorph of the monohydrate is obtained via recrystallization from:

Alternative Synthetic Routes

Catalytic Hydrogenation of Ketone Intermediates

A less common approach involves reducing 4-cyclopentylresorcinol ketone precursors using NaBH₄ in methanol. This method, however, is less efficient (yields ~70%) and requires additional steps to isolate the diol.

Enzymatic Hydrolysis

Preliminary studies suggest that lipases can catalyze the regioselective alkylation of resorcinol, but yields remain suboptimal (<50%) compared to Friedel-Crafts methods.

Industrial-Scale Production Considerations

Challenges

Optimization Strategies

Analytical Characterization

Purity Assessment

Q & A

Q. What experimental design strategies are recommended for investigating the physicochemical stability of this compound under varying environmental conditions?

- Methodological Answer: Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled humidity, temperature, and light exposure. Monitor degradation via LC-MS/MS and employ kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include replicate testing at critical parameters (e.g., 40°C/75% RH) to assess robustness .

Q. How should researchers address batch-to-batch variability in this compound synthesis when scaling from lab to pilot plant?

- Methodological Answer: Implement Quality-by-Design (QbD) principles, defining Critical Process Parameters (CPPs) and Material Attributes (CMAs). Use multivariate analysis (e.g., PCA) to identify variability sources. Scale-up studies should include in-line PAT tools (e.g., NIR spectroscopy) for real-time monitoring of crystallization kinetics .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions for this compound studies?

- Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For mechanistic studies, define dependent/independent variables explicitly, e.g., "How does cyclopentyl substituent conformation affect resorcinol’s antioxidant activity?" .

Q. How should researchers handle negative or inconclusive results in studies involving this compound?

- Methodological Answer: Use Bayesian statistical methods to quantify uncertainty and avoid Type II errors. Transparently report all experimental parameters (e.g., solvent traces, humidity) that may influence outcomes. Publish negative data in dedicated repositories (e.g., Zenodo) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.